N-cyclopropyl-3-fluoro-N-(trifluoromethyl)aniline
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Overview
Description
N-cyclopropyl-3-fluoro-N-(trifluoromethyl)aniline: is an organic compound characterized by the presence of a cyclopropyl group, a fluorine atom, and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. The process would likely include large-scale reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-fluoro-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation using reagents like bromine (Br₂) or chlorination using chlorine gas (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopropyl-3-fluoro-N-(trifluoromethyl)nitrobenzene, while reduction could produce this compound derivatives with additional hydrogen atoms.
Scientific Research Applications
N-cyclopropyl-3-fluoro-N-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-cyclopropyl-3-fluoro-N-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. Additionally, the fluorine atom can form strong hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-4-nitro-3-(trifluoromethyl)aniline
- 3-(trifluoromethyl)aniline
- N-trifluoromethyl compounds
Uniqueness
N-cyclopropyl-3-fluoro-N-(trifluoromethyl)aniline is unique due to the specific combination of functional groups it possesses. The cyclopropyl group imparts rigidity to the molecule, while the trifluoromethyl and fluoro groups enhance its chemical stability and reactivity. These properties make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H9F4N |
---|---|
Molecular Weight |
219.18 g/mol |
IUPAC Name |
N-cyclopropyl-3-fluoro-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H9F4N/c11-7-2-1-3-9(6-7)15(8-4-5-8)10(12,13)14/h1-3,6,8H,4-5H2 |
InChI Key |
MMZKDHISNAMNBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(C2=CC(=CC=C2)F)C(F)(F)F |
Origin of Product |
United States |
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